molecular formula C7H13N3O B14610175 2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- CAS No. 59566-40-4

2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl-

Cat. No.: B14610175
CAS No.: 59566-40-4
M. Wt: 155.20 g/mol
InChI Key: ZARMKYZIKWGJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- is a heterocyclic compound featuring an azirine ring, which is a three-membered nitrogen-containing ring

Chemical Reactions Analysis

2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- involves its interaction with molecular targets through its azirine ring. The ring strain and electronic properties of the azirine moiety make it reactive towards various biological molecules, potentially leading to the inhibition of bacterial growth or other biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2H-Azirine-2-carboxamide, 3-(dimethylamino)-N,N-dimethyl- include other azirine derivatives such as:

Properties

CAS No.

59566-40-4

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(dimethylamino)-N,N-dimethyl-2H-azirine-2-carboxamide

InChI

InChI=1S/C7H13N3O/c1-9(2)6-5(8-6)7(11)10(3)4/h5H,1-4H3

InChI Key

ZARMKYZIKWGJLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC1C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.